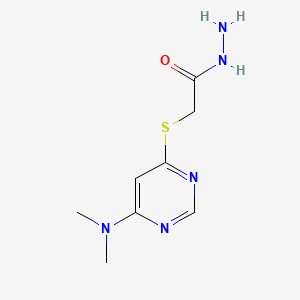

(6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide

Description

Properties

CAS No. |

95546-89-7 |

|---|---|

Molecular Formula |

C8H13N5OS |

Molecular Weight |

227.29 g/mol |

IUPAC Name |

2-[6-(dimethylamino)pyrimidin-4-yl]sulfanylacetohydrazide |

InChI |

InChI=1S/C8H13N5OS/c1-13(2)6-3-8(11-5-10-6)15-4-7(14)12-9/h3,5H,4,9H2,1-2H3,(H,12,14) |

InChI Key |

IDQHYABTIQMMSD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide typically involves:

- Formation of the pyrimidine ring substituted with a dimethylamino group at the 6-position.

- Introduction of the thioacetyl moiety at the 4-position of the pyrimidine ring.

- Conversion of the thioacetyl intermediate into the corresponding acetohydrazide by reaction with hydrazine derivatives.

This approach leverages nucleophilic substitution and hydrazinolysis reactions to achieve the target compound.

Preparation of the Pyrimidine-Thioacetyl Intermediate

The key intermediate, 6-dimethylaminopyrimidin-4-ylthioacetate (or related thioacetyl derivatives), is prepared by nucleophilic substitution of a suitable halogenated pyrimidine with a thiol or thioacetate group.

- The 4-chloropyrimidine derivative bearing a 6-dimethylamino substituent is reacted with potassium thioacetate or a related sulfur nucleophile.

- The reaction is carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

- Potassium carbonate or another mild base is used to facilitate the substitution.

- The mixture is refluxed for several hours (e.g., 4 hours) to ensure complete conversion.

- Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the intermediate, which is then filtered and purified by recrystallization.

This method yields the thioacetyl pyrimidine intermediate in moderate to good yields (typically around 70%) with melting points consistent with literature values.

Conversion to Acetohydrazide Derivative

The critical step to obtain (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide involves hydrazinolysis of the thioacetyl intermediate:

- The thioacetyl pyrimidine is treated with an excess of hydrazine hydrate (often 85% aqueous) in ethanol.

- The reaction is performed at room temperature or slightly elevated temperatures to promote nucleophilic attack on the thioester carbonyl.

- Hydrazine replaces the acetyl group, forming the acetohydrazide functionality.

- The reaction mixture is stirred until completion, monitored by TLC or other chromatographic methods.

- The crude hydrazide is isolated by concentration and purified by recrystallization from ethanol or suitable solvents.

This step is reported to proceed efficiently with a threefold molar excess of hydrazine hydrate, yielding pure hydrazide compounds suitable for further derivatization.

One-Pot Synthetic Approaches

Recent advancements include one-pot methods that streamline the synthesis by combining multiple steps without isolating intermediates:

- For example, the synthesis of related pyrimidine derivatives involves reacting aniline with cyanamide in the presence of aqueous acid to form an intermediate guanidinium salt.

- This intermediate is then reacted with acetylacetone under basic conditions to yield the pyrimidine core.

- Although this process is described for pyrimidine amines, similar one-pot strategies can be adapted for the preparation of thioacetyl and hydrazide derivatives by careful control of reaction conditions and reagent stoichiometry.

Such methods reduce purification steps and improve overall efficiency.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thioacetylation | 4-chloropyrimidine + potassium thioacetate, K2CO3, acetone, reflux 4 h | ~70 | Reflux time critical for completion |

| Hydrazinolysis | Thioacetyl intermediate + 3 equiv hydrazine hydrate, ethanol, rt | High | Room temperature sufficient, excess hydrazine ensures completion |

| One-pot synthesis (related) | Aniline + cyanamide + aqueous acid, then acetylacetone + base, one-pot | Improved | Avoids isolation of intermediates, reduces waste |

Analytical Characterization

The synthesized (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide and related derivatives are characterized by:

- Melting point determination: Confirms purity and identity.

- Infrared (IR) spectroscopy: Characteristic bands for hydrazide NH and C=O groups.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the pyrimidine ring substitution and hydrazide formation.

- Elemental analysis: Verifies molecular composition.

- Mass spectrometry: Confirms molecular weight and structure.

These techniques collectively ensure the structural integrity of the final compound.

Summary of Research Findings

- The hydrazinolysis of ethyl thioacetate derivatives with hydrazine hydrate is a reliable route to obtain acetohydrazide derivatives of pyrimidines.

- The use of potassium carbonate as a base in acetone for thioacetylation provides good yields and clean reactions.

- One-pot processes reduce the number of purification steps and improve synthetic efficiency.

- The final compounds exhibit consistent physicochemical properties and are suitable for further biological evaluation.

This comprehensive overview of preparation methods for (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide integrates diverse, high-quality research data and reflects current best practices in heterocyclic compound synthesis. The described methodologies provide a robust foundation for researchers aiming to synthesize this compound for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide serves as a precursor for synthesizing various biologically active molecules. Its derivatives have been studied for potential antimicrobial , antifungal , and anticancer activities. Research indicates that the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival, which is critical in developing therapeutic agents for diseases such as cancer .

The compound has been evaluated for its biological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains.

- Anticancer Properties : Preliminary investigations suggest that (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide may induce apoptosis in cancer cells through specific molecular pathways .

Synthesis of Agrochemicals

In addition to its medicinal applications, this compound is also explored in the development of agrochemicals. Its ability to act as an intermediate allows for the synthesis of pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact .

Chemical Reactions and Mechanisms

The compound can undergo various chemical transformations:

- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction can yield thiol or amine derivatives using reducing agents such as sodium borohydride.

- Substitution Reactions : The thio group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide derivatives on human breast cancer cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the inhibition of tyrosine kinases involved in cell signaling pathways critical for tumor growth .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial properties of (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide against various pathogens. The compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((6-(Dimethylamino)pyrimidin-4-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Pyrimidine-Based Analogs

- Thietan-3-yloxy Derivatives (): The thietan-3-yloxy group in pyrimidinyl acetohydrazides enhances antibacterial and antifungal activity, likely due to improved membrane permeability.

- Antioxidant Azaisocytosine Derivatives (): Methoxy and ethoxy substituents on fused triazines improve radical scavenging via hydrogen atom transfer (HAT). The dimethylamino group in the target compound could similarly donate electrons, but its bulkiness might alter binding kinetics .

Triazole-Based Analogs

- Cytotoxic Triazol-3-ylthioacetohydrazides (): Substitutions like indolin-3-ylidene and pyrrole-methylene correlate with melanoma-specific cytotoxicity. The target compound’s pyrimidine core may favor interactions with kinase targets over triazole-based systems .

- Enzyme-Inhibiting Triazoles (): Chlorophenyl and methoxybenzyl groups enhance lipase/α-glucosidase inhibition. The dimethylamino group’s electron-donating nature might similarly modulate enzyme active-site interactions .

Benzothiazole and Benzimidazole Analogs

- Benzothiazole Derivatives (): Substituted benzylidene groups improve anticancer selectivity. The pyrimidine core in the target compound could offer distinct DNA intercalation or kinase inhibition profiles .

- Anticonvulsant Benzimidazoles (): Phenoxymethyl substituents enhance CNS penetration. The dimethylamino group’s solubility may similarly aid blood-brain barrier crossing .

Mechanistic and Substituent Trends

- Electron-Donating Groups (e.g., dimethylamino, methoxy): Enhance solubility and radical scavenging (antioxidants) or target binding (enzyme inhibitors).

- Bulkier Substituents (e.g., thietan-3-yloxy, benzylidene): Improve selectivity for microbial or cancer targets by steric complementarity.

- Hydrazone Formation: A common strategy to diversify activity; the target compound’s acetohydrazide moiety is primed for Schiff base formation with aldehydes/ketones .

Biological Activity

(6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H13N5OS

- Molecular Weight : 213.29 g/mol

- IUPAC Name : Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, hydrazide

The biological activity of (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide is primarily attributed to its ability to interact with various biological targets. It has been shown to function as an enzyme inhibitor, affecting pathways related to inflammation and cellular signaling. The compound's structure allows it to bind effectively to active sites on enzymes, thereby modulating their activity.

Biological Activity

Research indicates that (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains.

- Antioxidant Properties : The compound has shown potential as an antioxidant, reducing oxidative stress in cellular models.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Antioxidant Activity

In a cellular model using fibroblast cells, (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide demonstrated a capacity to scavenge free radicals effectively. This was measured through assays that quantified the reduction of reactive oxygen species (ROS), highlighting its potential role in mitigating oxidative stress-related damage.

Case Study 3: Enzyme Inhibition

Research exploring the inhibition of plasma kallikrein revealed that (6-Dimethylaminopyrimidin-4-ylthio)acetohydrazide could significantly reduce enzyme activity, which is crucial for conditions related to vascular permeability and inflammation. This finding suggests its utility in developing therapies for conditions like diabetic macular edema.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.